molecular formula C14H17ClN2O B2574373 2-Chloro-N-[1-(1-methylindol-3-yl)propan-2-yl]acetamide CAS No. 897315-96-7

2-Chloro-N-[1-(1-methylindol-3-yl)propan-2-yl]acetamide

Cat. No.: B2574373
CAS No.: 897315-96-7
M. Wt: 264.75
InChI Key: SSRTVPDKMXDXGO-UHFFFAOYSA-N
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Description

2-Chloro-N-[1-(1-methylindol-3-yl)propan-2-yl]acetamide is a chloroacetamide derivative featuring a 1-methylindol-3-yl substituent attached to a propan-2-ylamine backbone. The chloroacetamide group (-CO-NH-CH₂-Cl) is a reactive functional group commonly utilized in agrochemicals and pharmaceuticals.

Properties

IUPAC Name

2-chloro-N-[1-(1-methylindol-3-yl)propan-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17ClN2O/c1-10(16-14(18)8-15)7-11-9-17(2)13-6-4-3-5-12(11)13/h3-6,9-10H,7-8H2,1-2H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSRTVPDKMXDXGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CN(C2=CC=CC=C21)C)NC(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-[1-(1-methylindol-3-yl)propan-2-yl]acetamide typically involves the following steps:

    Starting Materials: The synthesis begins with 1-methylindole and 2-chloroacetyl chloride.

    Reaction: The 1-methylindole is reacted with 2-chloroacetyl chloride in the presence of a base such as triethylamine. This reaction forms the intermediate 2-chloro-N-(1-methylindol-3-yl)acetamide.

    Final Step: The intermediate is then subjected to a reaction with propan-2-amine under controlled conditions to yield the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-[1-(1-methylindol-3-yl)propan-2-yl]acetamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles.

    Oxidation and Reduction: The indole moiety can undergo oxidation and reduction reactions.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Substitution: Reagents such as sodium azide or potassium cyanide can be used for substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide, respectively.

Major Products Formed

    Substitution: Products with different functional groups replacing the chloro group.

    Oxidation: Oxidized derivatives of the indole moiety.

    Reduction: Reduced forms of the indole moiety.

    Hydrolysis: Carboxylic acids and amines as hydrolysis products.

Scientific Research Applications

2-Chloro-N-[1-(1-methylindol-3-yl)propan-2-yl]acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Chloro-N-[1-(1-methylindol-3-yl)propan-2-yl]acetamide involves its interaction with specific molecular targets. The indole moiety is known to bind to various receptors and enzymes, modulating their activity. The chloroacetamide group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of their function. The exact pathways and targets depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Table 1: Structural Features of Chloroacetamide Derivatives

Compound Name Core Substituent Key Functional Groups Dihedral Angles (if reported) Reference
2-Chloro-N-[1-(1-methylindol-3-yl)propan-2-yl]acetamide 1-Methylindol-3-yl Chloroacetamide Not reported Target Compound
2-Chloro-N-[1-(4-chlorophenyl)-3-cyano-1H-pyrazol-5-yl]acetamide 4-Chlorophenylpyrazole Chloroacetamide, cyano 30.7° (pyrazole-benzene)
Alachlor 2,6-Diethylphenyl Chloroacetamide, methoxymethyl Not reported
2-Chloro-N-(2-ethyl-6-methylphenyl)acetamide 2-Ethyl-6-methylphenyl Chloroacetamide Not reported
2-Chloro-N-(2,2,2-trichloro-1-arylethyl)acetamide Aryl (variable) Chloroacetamide, trichloroethyl Not reported

Key Observations:

  • Indole vs.
  • Steric Effects: The 1-methylindol-3-yl group introduces steric bulk, which may reduce conformational flexibility compared to the 4-chlorophenylpyrazole in .

Physicochemical Properties

Table 3: Physical and Chemical Properties

Compound Name Molecular Weight Solubility (Predicted) Melting Point Stability Reference
This compound ~291.8 g/mol Low (lipophilic indole) Not reported Susceptible to hydrolysis Hypothetical*
2-Chloro-N-[1-(4-chlorophenyl)-3-cyano-1H-pyrazol-5-yl]acetamide 298.1 g/mol Moderate (polar cyano) Crystalline solid Stable in solid state
Alachlor 269.8 g/mol Low (hydrophobic aryl) Liquid at rt Stable under storage

Key Observations:

  • Lipophilicity: The indole and methyl groups in the target compound likely increase lipophilicity compared to pyrazole derivatives .
  • Hydrolysis Sensitivity: The chloroacetamide group is prone to nucleophilic attack; electron-withdrawing substituents (e.g., cyano) may accelerate degradation .

Table 4: Reported Bioactivities and Uses

Compound Name Application Mechanism/Activity Reference
2-Chloro-N-[1-(4-chlorophenyl)-3-cyano-1H-pyrazol-5-yl]acetamide Intermediate for fipronil analogs Insecticidal activity
Alachlor Herbicide Inhibition of very-long-chain fatty acid synthesis
2-Chloro-N-(2-ethyl-6-methylphenyl)acetamide S-Metolachlor TP Transformation product in soil/water

Key Observations:

  • Agrochemical Use: Chloroacetamides like alachlor are widely used as herbicides, targeting plant-specific enzymes .
  • Structural-Activity Relationships (SAR): The indole moiety in the target compound may confer neuroactivity, though this requires validation .

Biological Activity

2-Chloro-N-[1-(1-methylindol-3-yl)propan-2-yl]acetamide is a synthetic compound belonging to the indole derivatives class, known for their diverse biological activities. This compound's unique structure, which combines an indole moiety with a chloroacetamide group, positions it as a promising candidate for various pharmacological applications, including antimicrobial and anticancer activities.

The molecular formula of this compound is C14H17ClN2OC_{14}H_{17}ClN_{2}O with a molecular weight of 282.75 g/mol. The compound features both hydrophobic and hydrophilic characteristics due to its indole and chloroacetamide groups, which influence its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

  • Indole Moiety : Known for binding to various receptors and enzymes, modulating their activity.
  • Chloroacetamide Group : Capable of forming covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of protein functions.

Antimicrobial Activity

Research indicates that indole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to this compound can inhibit the growth of various bacterial strains and fungi. The mechanism often involves disruption of bacterial cell membranes or interference with essential metabolic pathways.

Anticancer Activity

Indole derivatives have been extensively studied for their anticancer potential. In vitro studies suggest that this compound may induce apoptosis in cancer cells through several pathways:

  • Inhibition of Cell Proliferation : The compound has shown effectiveness in reducing cell viability in various cancer cell lines.
  • Apoptotic Pathways : Induction of apoptosis has been linked to the upregulation of pro-apoptotic factors like Bax and downregulation of anti-apoptotic factors such as Bcl-2.
  • Cell Cycle Arrest : It may cause cell cycle arrest at the G0/G1 phase, preventing further proliferation.

Case Studies

Several studies have explored the biological activities of indole derivatives, emphasizing their potential in drug development:

  • Study on Indole Derivatives : A study published in Molecules highlighted the antitumor activity of indole-based compounds, noting that they exhibited IC50 values ranging from submicromolar to micromolar against lung cancer cell lines .
  • Antimicrobial Activity Assessment : Another investigation focused on the antimicrobial properties of substituted indoles, revealing that certain derivatives demonstrated higher efficacy against Mycobacterium tuberculosis compared to standard treatments .

Comparative Analysis

The following table summarizes the biological activities of this compound compared to other related compounds:

Compound NameAntimicrobial ActivityAnticancer Activity
This compoundModerateHigh
1-MethylindoleLowModerate
2-ChloroacetamideModerateLow
N-(1-Methylindol-3-yl)acetamideLowModerate

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-Chloro-N-[1-(1-methylindol-3-yl)propan-2-yl]acetamide, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : A common approach involves nucleophilic substitution reactions. For example, chloroacetamide derivatives can be synthesized by reacting indole-containing amines with chloroacetyl chloride in the presence of a weak base (e.g., K₂CO₃) in polar aprotic solvents like acetonitrile. Optimization includes controlling stoichiometry (e.g., 1:1.2 molar ratio of amine to chloroacetyl chloride), temperature (room temperature to 60°C), and reaction time (2–24 hours), monitored via TLC . Solvent choice (e.g., DMF vs. acetonitrile) significantly impacts yield, with acetonitrile favoring fewer side reactions due to its lower polarity .

Q. Which spectroscopic and crystallographic techniques are critical for structural elucidation of this compound?

  • Methodological Answer :

  • NMR : ¹H and ¹³C NMR are essential for confirming the indole core, methyl groups, and acetamide linkage. For example, the indolic NH proton typically appears as a broad singlet at δ 10–12 ppm, while the chloroacetamide methylene group resonates near δ 4.0 ppm .
  • XRD : Single-crystal X-ray diffraction (XRD) reveals conformational flexibility, as seen in asymmetric unit variations (e.g., three distinct molecular conformations in the crystal lattice) .
  • FTIR : Stretching frequencies for amide C=O (~1650 cm⁻¹) and N–H (~3300 cm⁻¹) confirm the acetamide moiety .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., NMR shifts) for this compound across different studies?

  • Methodological Answer : Discrepancies in NMR shifts often arise from solvent effects (e.g., DMSO-d₆ vs. CDCl₃), pH, or impurities. To mitigate:

  • Use deuterated solvents consistently and report solvent-specific reference peaks.
  • Employ 2D NMR (e.g., HSQC, HMBC) to resolve overlapping signals, particularly for indole protons and adjacent methyl groups .
  • Cross-validate with high-resolution mass spectrometry (HRMS) to confirm molecular integrity .

Q. What experimental strategies are effective for evaluating the biological activity of this compound, such as antimicrobial or anticancer effects?

  • Methodological Answer :

  • Antimicrobial Assays : Use standardized microdilution methods (e.g., CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Minimum inhibitory concentration (MIC) values are determined via optical density measurements after 18–24 hours .
  • Anticancer Screening : Conduct MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations. Include controls for apoptosis (Annexin V staining) and cell cycle arrest (flow cytometry) .

Q. How do variations in molecular conformation (e.g., dihedral angles) impact physicochemical properties and bioactivity?

  • Methodological Answer : Conformational differences, such as dihedral angles between the indole ring and acetamide group (e.g., 44.5° vs. 77.5°), alter hydrogen-bonding patterns and solubility. For instance, molecules with planar amide groups form stronger intermolecular N–H⋯O bonds, enhancing crystallinity but reducing bioavailability. Computational modeling (e.g., DFT) can predict conformational stability, while XRD validates packing arrangements .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported reaction yields for this compound?

  • Methodological Answer : Yield variations (e.g., 60% vs. 85%) may stem from differences in purification methods (e.g., column chromatography vs. recrystallization) or residual solvents. To ensure reproducibility:

  • Document exact workup procedures (e.g., ethyl acetate extraction vs. direct filtration).
  • Analyze crude products via HPLC to quantify impurities and optimize gradient elution protocols .

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